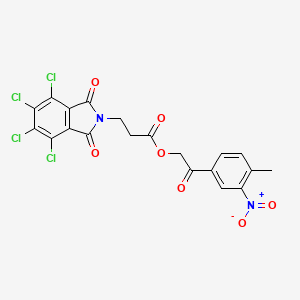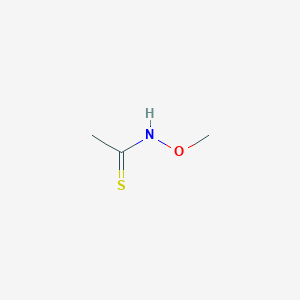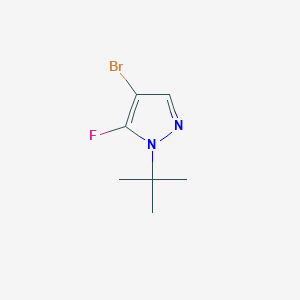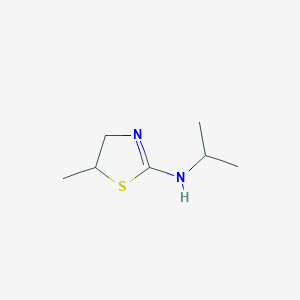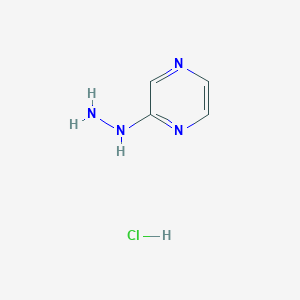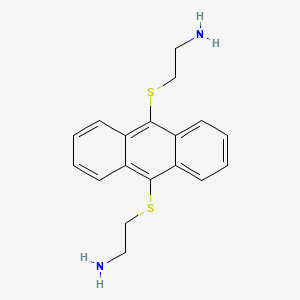
2,2'-(Anthracene-9,10-diyldisulfanediyl)diethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine is a complex organic compound featuring an anthracene core with sulfanyl and aminoethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation followed by reduction.
Introduction of sulfanyl groups: This step involves the reaction of the anthracene derivative with thiol-containing compounds under controlled conditions.
Attachment of aminoethyl groups: The final step involves the reaction of the sulfanyl-anthracene intermediate with ethylenediamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced anthracene derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in fluorescence studies due to its anthracene core.
Biology: Investigated for its potential as a fluorescent marker in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine involves its interaction with specific molecular targets. The anthracene core allows for π-π stacking interactions with aromatic residues in proteins, while the aminoethyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- **2-[(2-aminoethyl)sulfanyl]acetic acid
- **[(2-aminoethyl)sulfanyl]sulfonic acid
Comparison
Compared to similar compounds, 2-({10-[(2-aminoethyl)sulfanyl]anthracen-9-yl}sulfanyl)ethanamine is unique due to its anthracene core, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensor development.
属性
分子式 |
C18H20N2S2 |
|---|---|
分子量 |
328.5 g/mol |
IUPAC 名称 |
2-[10-(2-aminoethylsulfanyl)anthracen-9-yl]sulfanylethanamine |
InChI |
InChI=1S/C18H20N2S2/c19-9-11-21-17-13-5-1-2-6-14(13)18(22-12-10-20)16-8-4-3-7-15(16)17/h1-8H,9-12,19-20H2 |
InChI 键 |
RLPBUWHUIMRPDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2SCCN)SCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


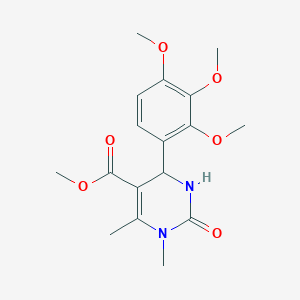
![N-(2,3-dimethylphenyl)-N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]benzamide](/img/structure/B12468631.png)

![(2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide](/img/structure/B12468647.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12468656.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468666.png)
![2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12468673.png)
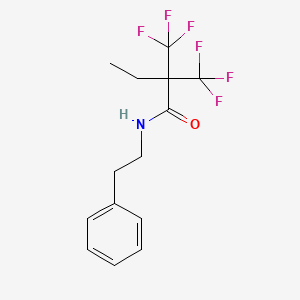
![3,3-Dimethyl-2-oxobutyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoate (non-preferred name)](/img/structure/B12468677.png)
